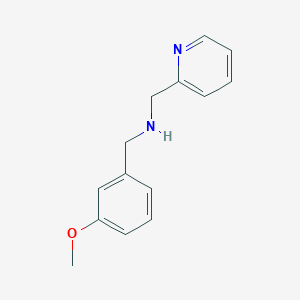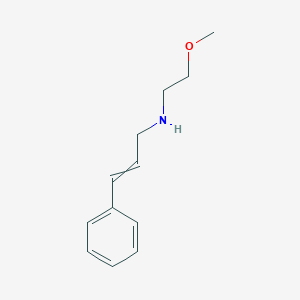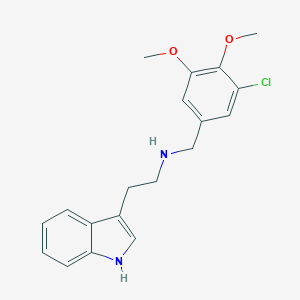![molecular formula C20H19NO3 B499315 4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid CAS No. 875005-65-5](/img/structure/B499315.png)
4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N). The reaction mixture is stirred overnight at 100°C . After completion, the reaction is quenched with brine, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
科学研究应用
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoic acid: This compound has a similar structure but features a pteridine ring instead of a naphthalene ring.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound contains a triazole ring and is used in different chemical applications.
Uniqueness
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzoic acid moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
875005-65-5 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4g/mol |
IUPAC 名称 |
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c1-24-19-11-10-15-4-2-3-5-17(15)18(19)13-21-12-14-6-8-16(9-7-14)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23) |
InChI 键 |
GPSSPKHSWMRLNL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=C(C=C3)C(=O)O |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclopropylamine](/img/structure/B499233.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1-phenylethanol](/img/structure/B499239.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499243.png)
![N-[4-(allyloxy)benzyl]-N-cyclopropylamine](/img/structure/B499244.png)

![4-(2-{[4-(Diethylamino)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B499247.png)
![2-[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499251.png)
![2-[2-Chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499252.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499254.png)

![1-(1-ethylpyrrolidin-2-yl)-N-{2-[(4-fluorobenzyl)oxy]benzyl}methanamine](/img/structure/B499256.png)
